

physicochemical properties of 2-(Acethoxy)-3-methylbenzoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Acethoxy)-3-methylbenzoic acid

Cat. No.: B1266233

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties of **2-(Acethoxy)-3-methylbenzoic Acid**

Introduction

2-(Acethoxy)-3-methylbenzoic acid, also known as 3-methylaspirin or cresopyrine, is an aromatic ester acid and a derivative of salicylic acid.^[1] Its structure is closely related to acetylsalicylic acid (aspirin), with the addition of a methyl group at the third position of the benzene ring. This structural modification can influence its chemical and biological properties, making it a compound of interest for researchers in medicinal chemistry and drug development. This document provides a comprehensive overview of its physicochemical properties, experimental protocols for their determination, and its known biological interactions.

Core Physicochemical Properties

The key physicochemical data for **2-(Acethoxy)-3-methylbenzoic acid** (CAS Number: 4386-39-4) are summarized below. These properties are fundamental to understanding the compound's behavior in biological and chemical systems, influencing factors such as absorption, distribution, metabolism, and excretion (ADME).

Property	Value	Reference(s)
IUPAC Name	2-acetyloxy-3-methylbenzoic acid	[1] [2]
Synonyms	2-acetoxy-3-methylbenzoic acid, 3-methylacetyl salicylic acid, cresopyrine	[1]
CAS Number	4386-39-4	[1] [2] [3] [4]
Molecular Formula	C ₁₀ H ₁₀ O ₄	[1] [2] [3] [4]
Molecular Weight	194.18 g/mol	[1] [2] [3] [4]
Appearance	Almost white crystalline powder	[5]
Melting Point	115 °C	[2]
Boiling Point	324.5 °C at 760 mmHg	[2]
Density	1.245 g/cm ³	[2] [4] [6]
Flash Point	128.2 °C	[2]
Solubility	Insoluble in water; Soluble in DMSO (11.65 mg/mL), Acetone, and Methanol.	[5] [6]
pKa (Predicted)	3.69 ± 0.10	[5]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	4	[2]

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of **2-(Acetoxy)-3-methylbenzoic acid** are outlined below. These represent standard methodologies employed in chemical and pharmaceutical research.

Melting Point Determination

The melting point is a critical indicator of purity. A common method is using a capillary melting point apparatus.

- Protocol:
 - A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube.
 - The capillary tube is placed in the heating block of a melting point apparatus.
 - The sample is heated at a controlled rate.
 - The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range. For pure substances, this range is typically narrow.

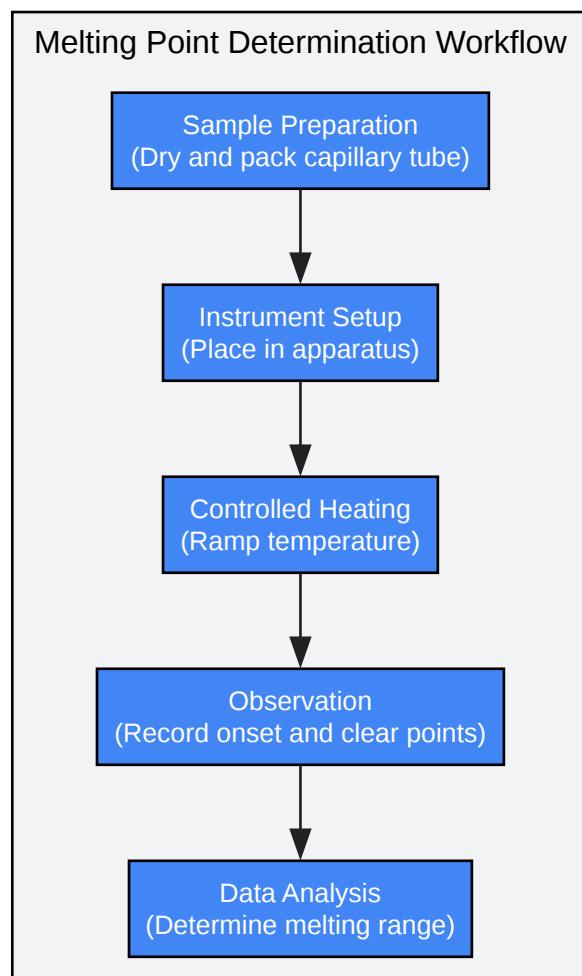
Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

- Protocol:
 - An excess amount of **2-(Acethoxy)-3-methylbenzoic acid** is added to a known volume of the solvent (e.g., water, DMSO) in a sealed flask.
 - The flask is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
 - The resulting suspension is filtered to remove undissolved solid.
 - The concentration of the dissolved compound in the filtrate is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

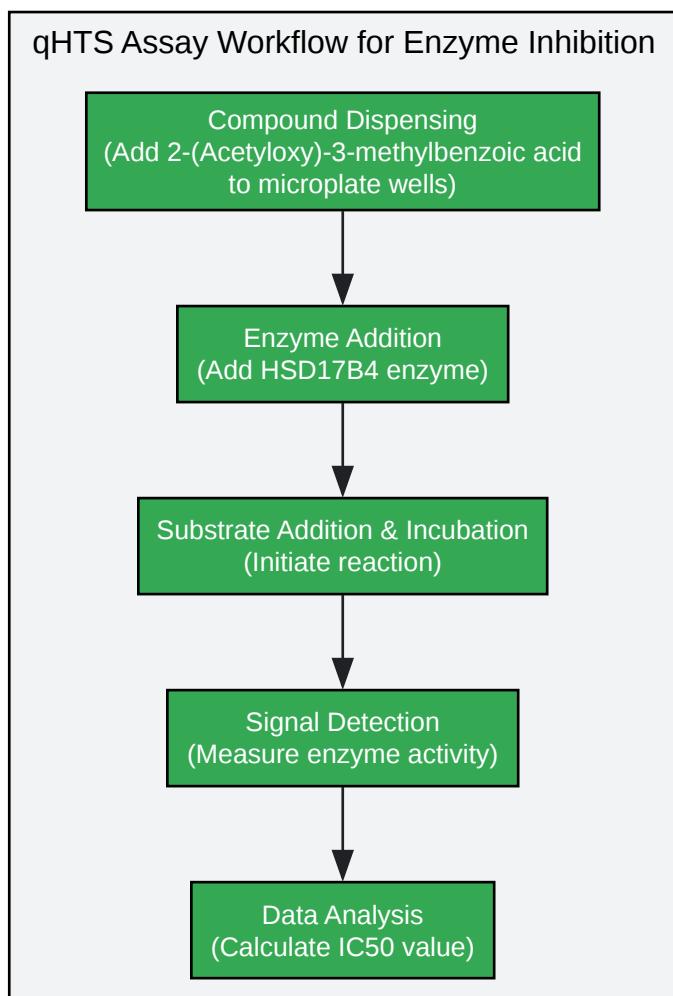
pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is crucial for predicting the ionization state of a molecule at different pH values.


- Protocol:

- A precise amount of **2-(Acetoxy)-3-methylbenzoic acid** is dissolved in a suitable solvent, often a mixture of water and a co-solvent like methanol if water solubility is low.
- A standardized solution of a strong base (e.g., NaOH) is gradually added to the solution using a burette.
- The pH of the solution is monitored continuously using a calibrated pH meter after each addition of the titrant.
- A titration curve is generated by plotting the pH versus the volume of titrant added.
- The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Visualizations


Experimental and Logical Workflows

The following diagrams illustrate standardized workflows relevant to the characterization of **2-(Acetoxy)-3-methylbenzoic acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for determining the melting point of a solid compound.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for a quantitative high-throughput screening (qHTS) assay.

Biological Activity and Signaling

While comprehensive biological data is limited, **2-(Acetyloxy)-3-methylbenzoic acid** has been identified as an inhibitor of hydroxysteroid (17-beta) dehydrogenase 4 (HSD17B4).^[6] This finding comes from a quantitative high-throughput screening (qHTS) assay, which determined an activity value of 19.95 μM .^[6]

HSD17B4 is a multifunctional enzyme involved in fatty acid β -oxidation and steroid metabolism. Its inhibition could have implications for various metabolic pathways. The interaction suggests that **2-(Acetyloxy)-3-methylbenzoic acid** may serve as a chemical probe for studying

HSD17B4 function or as a starting point for developing more potent and selective inhibitors. As a derivative of aspirin, it is also plausible that it could exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, though specific studies on this compound are required for confirmation.^[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(Acetoxy)-3-methylbenzoic acid, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.nl]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 2-(Acetoxy)-3-methylbenzoic acid - Amerigo Scientific [amerigoscientific.com]
- 4. bocsci.com [bocsci.com]
- 5. chembk.com [chembk.com]
- 6. 2-(Acetoxy)-3-Methylbenzoic Acid | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [physicochemical properties of 2-(Acetoxy)-3-methylbenzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1266233#physicochemical-properties-of-2-acetoxy-3-methylbenzoic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com